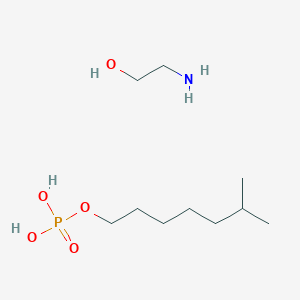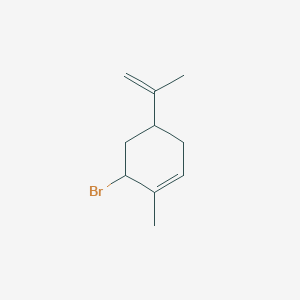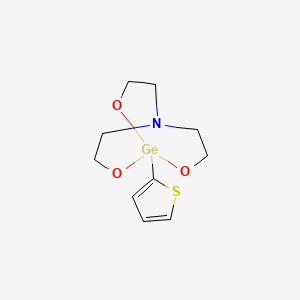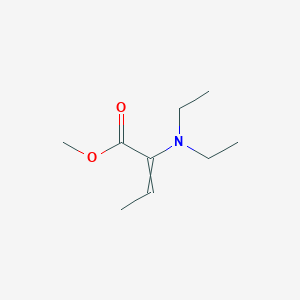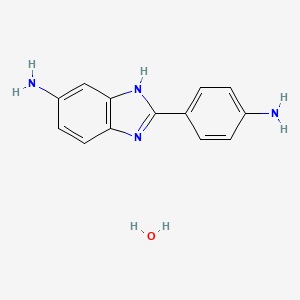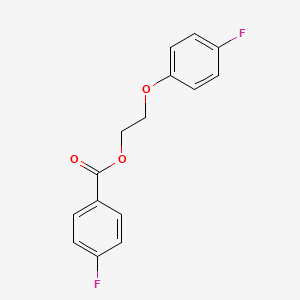
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical and physical properties. It is used in various scientific research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate typically involves the esterification of 4-fluorobenzoic acid with 2-(4-fluorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyethyl benzoates.
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate is utilized in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic Acid: A precursor in the synthesis of 2-(4-Fluorophenoxy)ethyl 4-fluorobenzoate.
2-Fluorobenzoic Acid: Another fluorinated benzoic acid with similar reactivity.
4-Fluorophenol: A related compound used in the synthesis of various fluorinated esters.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity towards specific molecular targets, making it a valuable compound in scientific research .
Propiedades
Número CAS |
65792-49-6 |
|---|---|
Fórmula molecular |
C15H12F2O3 |
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
2-(4-fluorophenoxy)ethyl 4-fluorobenzoate |
InChI |
InChI=1S/C15H12F2O3/c16-12-3-1-11(2-4-12)15(18)20-10-9-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Clave InChI |
MYBUUQIMTFOIDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCOC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)
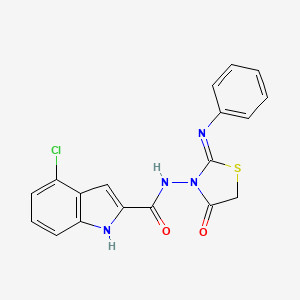
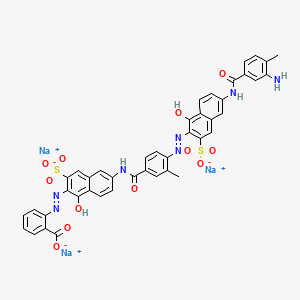
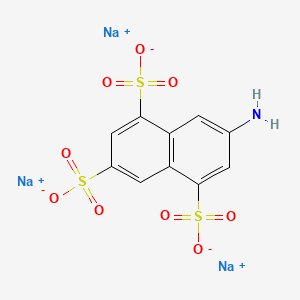
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
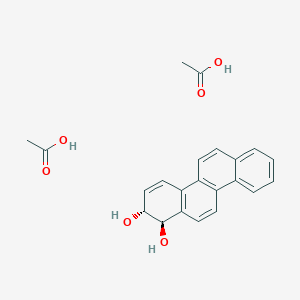
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
